molecular formula C19H16N2S B7774785 MFCD03619847

MFCD03619847

Cat. No.: B7774785
M. Wt: 304.4 g/mol
InChI Key: COHFPXHEDNKXAE-UHFFFAOYSA-N
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Description

In chemical research, comparisons typically focus on structural analogs (e.g., differing in substituents or metal centers) or functional analogs (e.g., compounds with similar biological or industrial applications). Below, we utilize representative examples from the evidence to demonstrate how such comparisons are structured, emphasizing physicochemical properties, synthesis pathways, and bioactivity profiles.

Properties

IUPAC Name

4,6-dimethyl-2-(naphthalen-1-ylmethylsulfanyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S/c1-13-10-14(2)21-19(18(13)11-20)22-12-16-8-5-7-15-6-3-4-9-17(15)16/h3-10H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHFPXHEDNKXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03619847 typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethylpyridine and a suitable nitrile source.

    Introduction of the Naphthalen-1-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with a naphthalen-1-ylmethylthiol compound under basic conditions.

    Final Assembly: The final product is obtained by introducing the carbonitrile group through a suitable nitrile source, such as cyanogen bromide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

MFCD03619847 can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

MFCD03619847 has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of MFCD03619847 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and carbonitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The pyridine ring can also participate in π-π stacking interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property CAS 1533-03-5 CAS 340736-76-7 Typical Structural Variations
Molecular Formula C₁₀H₉F₃O C₁₀H₅F₃N₂O₃ Replacement of ketone with oxadiazole
Molecular Weight 202.17 g/mol 258.15 g/mol Addition of nitrogen and oxygen atoms
Polar Surface Area 17.07 Ų 78.90 Ų Increased polarity due to heterocycles
Log S (Solubility) -2.47 (ESOL) -3.12 (ESOL) Lower solubility in polar solvents
Bioavailability Score 0.55 0.56 Moderate absorption potential

Key Observations :

  • The oxadiazole derivative (CAS 340736-76-7) exhibits higher polarity and lower solubility than the trifluoromethyl ketone (CAS 1533-03-5), likely due to its heterocyclic nitrogen-oxygen framework .

Divergences :

  • The ketone derivative employs simpler condensation chemistry, while the oxadiazole compound requires peptide-like coupling reagents, reflecting differences in functional group stability and reactivity .

Functional Insights :

  • The oxadiazole derivative’s CYP1A2 inhibition and P-gp substrate status suggest drug-drug interaction risks, whereas the ketone analog lacks these liabilities .
  • Toxicity profiles differ significantly, with CAS 340736-76-7 requiring stringent handling protocols .

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